molecular formula C11H5BrClF3N2 B6591971 2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine CAS No. 1820603-99-3

2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine

Cat. No. B6591971
CAS RN: 1820603-99-3
M. Wt: 337.52 g/mol
InChI Key: YFLGFBOMQLCBMH-UHFFFAOYSA-N
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Description

2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. It is commonly used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine is not fully understood. However, it is believed to exert its effects through the inhibition of specific enzymes and signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects
2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine in lab experiments is its unique properties that make it useful in studying various cellular processes. However, one of the limitations of using this compound is its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several future directions for the study of 2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine. One direction is to further investigate its anti-tumor properties and its potential use in cancer therapy. Another direction is to study its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in various fields.
Conclusion
2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine is a unique chemical compound that has potential applications in various fields. Its synthesis method is complex, but it has been extensively used in scientific research due to its anti-tumor and anti-inflammatory properties, as well as its neuroprotective effects. Further research is needed to fully understand its mechanism of action and its potential applications in various fields.

Synthesis Methods

The synthesis of 2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine can be achieved through a multi-step process. The first step involves the reaction of 4-chlorobenzaldehyde with malononitrile to form 4-chlorophenyl-2,4-dioxobutanoic acid. This intermediate is then reacted with trifluoroacetic anhydride to form 4-(trifluoromethyl)-2,4-dioxobutanoic acid. The final step involves the reaction of this intermediate with 2-amino-5-bromo-6-methylpyrimidine to form 2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine.

Scientific Research Applications

2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its anti-tumor properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation in various diseases.

properties

IUPAC Name

2-bromo-4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5BrClF3N2/c12-10-17-8(5-9(18-10)11(14,15)16)6-1-3-7(13)4-2-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLGFBOMQLCBMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)Br)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5BrClF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301190904
Record name Pyrimidine, 2-bromo-4-(4-chlorophenyl)-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301190904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(4-chlorophenyl)-4-(trifluoromethyl)pyrimidine

CAS RN

1820603-99-3
Record name Pyrimidine, 2-bromo-4-(4-chlorophenyl)-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820603-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine, 2-bromo-4-(4-chlorophenyl)-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301190904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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